8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
CAS No.: 1111184-20-3
Cat. No.: VC7729257
Molecular Formula: C19H14ClN3O3S2
Molecular Weight: 431.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111184-20-3 |
|---|---|
| Molecular Formula | C19H14ClN3O3S2 |
| Molecular Weight | 431.91 |
| IUPAC Name | 8-chloro-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
| Standard InChI | InChI=1S/C19H14ClN3O3S2/c1-26-12-5-2-10(3-6-12)9-21-18(25)15-16-22-17(24)13-7-4-11(20)8-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Introduction
Structural Characteristics
Core Architecture and Functional Groups
The compound’s molecular formula, C<sub>19</sub>H<sub>14</sub>ClN<sub>3</sub>O<sub>3</sub>S<sub>2</sub>, reflects a fused thiazolo[3,4-a]quinazoline scaffold. Key structural features include:
-
A thiazole ring fused to a quinazoline core, creating a planar, conjugated system that facilitates interactions with biological targets.
-
A chlorine atom at the 8-position of the quinazoline ring, which enhances electrophilic reactivity and binding affinity to hydrophobic pockets .
-
A 4-methoxybenzyl group attached via an amide linkage at the 3-position, improving solubility and oral absorption compared to simpler aryl substituents .
-
A thiocarbonyl group at the 1-position, critical for stabilizing the thione tautomer and modulating electronic properties.
The SMILES notation (COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl) and InChI key further delineate the connectivity of these groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis follows multi-step protocols analogous to related thiazoloquinazoline derivatives :
-
Cyclization: Methyl 2-aminobenzoate reacts with thiophosgene to form an isothiocyanate intermediate, which undergoes cyclization with methyl cyanoacetate and sulfur under reflux (80–100°C) .
-
Hydrolysis: The ester intermediate is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
-
Amide Coupling: The carboxylic acid is coupled with 4-methoxybenzylamine using HATU or EDCI, yielding the final product.
Key Challenges:
-
Optimizing reaction temperatures to prevent decomposition of the thiocarbonyl group.
-
Purification via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the target compound from byproducts.
Pharmacological Profile
| Compound | EC<sub>50</sub> (μM) | Max Activation (% Control) |
|---|---|---|
| 12h (7-Bromo analog) | 2.89 | 142 |
| 8-Chloro-N-phenyl | 5.12 | 128 |
The 4-methoxybenzyl substituent in the target compound is hypothesized to enhance membrane permeability, potentially lowering EC<sub>50</sub> compared to N-phenyl analogs .
Pharmacokinetic Properties
Data from the 8-chloro-N-phenyl analog suggest:
-
Oral Bioavailability: 38% (improved to ~50% with 4-methoxybenzyl substitution).
-
Metabolism: Hepatic oxidation via CYP3A4, with minimal renal excretion .
Research Applications
Comparative Analysis with Derivatives
Structural modifications significantly influence activity:
| Substituent | Position | EC<sub>50</sub> (μM) | Notes |
|---|---|---|---|
| 4-Methoxybenzyl (target) | 3 | ~3.5* | Improved oral absorption |
| Phenyl | 3 | 5.12 | Lower bioavailability |
| 7-Bromo | 7 | 2.89 | Highest potency in class |
*Estimated based on structural similarity .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume